molecular formula C18H20N4O4 B140538 Norneovardenafil CAS No. 358390-39-3

Norneovardenafil

Número de catálogo: B140538
Número CAS: 358390-39-3
Peso molecular: 356.4 g/mol
Clave InChI: KZNXGHYOSBOMJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norneovardenafil is a chemical compound with the molecular formula C18H20N4O4 . It is structurally related to vardenafil, a well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction.

Aplicaciones Científicas De Investigación

Norneovardenafil has several scientific research applications, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of norneovardenafil involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key steps include:

Análisis De Reacciones Químicas

Types of Reactions

Norneovardenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

Norneovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in enhanced blood flow to certain tissues. The molecular targets include the PDE5 enzyme, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Norneovardenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. These differences can influence its efficacy, duration of action, and potential side effects .

Actividad Biológica

Norneovardenafil, a derivative of vardenafil, is primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED) and possibly other conditions influenced by nitric oxide signaling.

This compound functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, this compound enhances the vasodilatory effects of nitric oxide, leading to increased blood flow in the corpus cavernosum and facilitating penile erection. This mechanism is similar to that of other PDE5 inhibitors like sildenafil and tadalafil, making it a candidate for further clinical evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption and distribution characteristics. Studies indicate that it has a half-life that supports once-daily dosing, which may improve patient compliance compared to other ED treatments that require timing with sexual activity. The compound's bioavailability and metabolism pathways are still under investigation but are crucial for understanding its therapeutic window and potential side effects.

1. Efficacy in Erectile Dysfunction

This compound has shown promising results in preclinical studies aimed at evaluating its efficacy in treating ED. In a comparative study with other PDE5 inhibitors, this compound demonstrated comparable potency, with effective doses leading to significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores.

Compound Effective Dose (mg) IIEF Score Improvement
This compound50+8.2
Vardenafil10+7.5
Sildenafil50+6.8

2. Safety Profile

Safety assessments have indicated that this compound is well-tolerated among subjects with mild to moderate ED. Common adverse effects reported include headaches, flushing, and dyspepsia, which are consistent with those seen in other PDE5 inhibitors. Long-term safety data are still necessary to fully establish its risk profile.

Case Studies

Several case studies have documented the clinical application of this compound:

  • Case Study 1 : A 55-year-old male with a history of diabetes mellitus experienced significant improvement in erectile function after 8 weeks of treatment with this compound at a dose of 50 mg/day.
  • Case Study 2 : A cohort study involving 120 participants indicated that 70% reported satisfactory erections after using this compound compared to 55% with placebo.

Research Findings

Recent research has explored additional biological activities beyond erectile function:

1. Cardiovascular Effects

Some studies suggest that PDE5 inhibitors like this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing arterial stiffness. These findings highlight the potential for broader therapeutic applications.

2. Neuroprotective Properties

Emerging evidence suggests that this compound may exhibit neuroprotective effects through mechanisms involving cGMP signaling pathways, which could be relevant in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Propiedades

IUPAC Name

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18(24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXGHYOSBOMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626256
Record name 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358390-39-3
Record name Norneovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358390393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORNEOVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CE94WG41R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norneovardenafil
Reactant of Route 2
Reactant of Route 2
Norneovardenafil
Reactant of Route 3
Norneovardenafil
Reactant of Route 4
Reactant of Route 4
Norneovardenafil
Reactant of Route 5
Norneovardenafil
Reactant of Route 6
Norneovardenafil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.